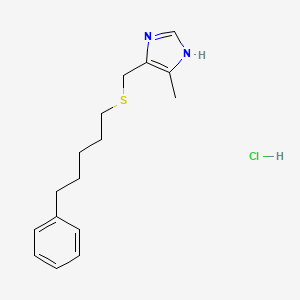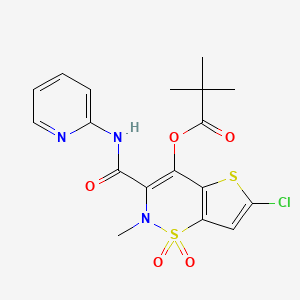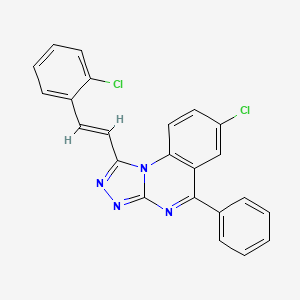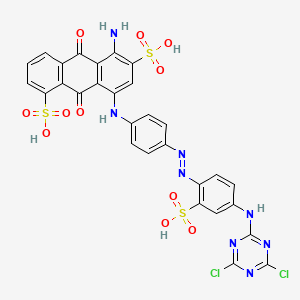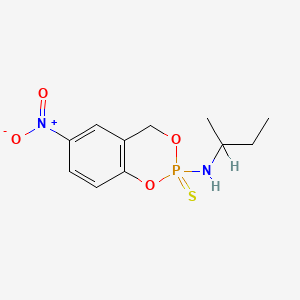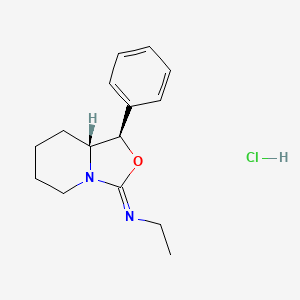
7-Chloro-1-(4-nitrophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethoxy-N,N-dimethylmethanamine can be synthesized through the reaction of N,N-dimethylformamide dimethyl acetal with methanol under acidic conditions. The reaction typically involves heating the reactants to a temperature of around 100°C and maintaining the reaction for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of Dimethoxy-N,N-dimethylmethanamine often involves continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethoxy-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, primary amines, secondary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethoxy-N,N-dimethylmethanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is an intermediate in the production of drugs and therapeutic agents.
Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dimethoxy-N,N-dimethylmethanamine involves its interaction with various molecular targets and pathways. It acts as a nucleophile in substitution reactions, where it donates its lone pair of electrons to electrophilic centers. In oxidation and reduction reactions, it undergoes electron transfer processes that result in the formation of new chemical bonds and products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylformamide (DMF): A common solvent and reagent in organic synthesis.
Dimethylacetamide (DMAc): Used as a solvent and intermediate in chemical reactions.
Trimethylamine (TMA): A tertiary amine used in the synthesis of quaternary ammonium compounds.
Uniqueness
Dimethoxy-N,N-dimethylmethanamine is unique due to its dual functionality as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and products makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
93300-00-6 |
|---|---|
Formule moléculaire |
C15H9ClN4O2S |
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
7-chloro-1-(4-nitrophenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C15H9ClN4O2S/c16-10-3-6-12-13(7-10)23-8-14-17-18-15(19(12)14)9-1-4-11(5-2-9)20(21)22/h1-7H,8H2 |
Clé InChI |
DWLXSZCWQBQQPD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NN=C(N2C3=C(S1)C=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


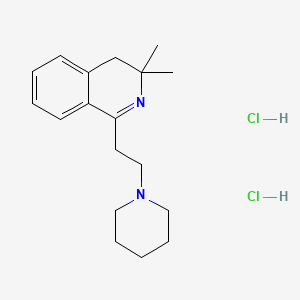
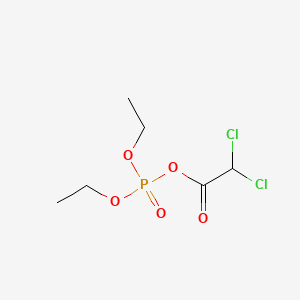
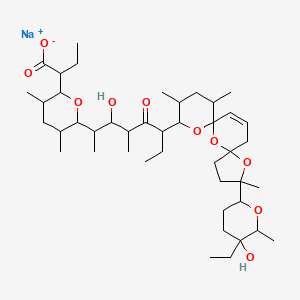
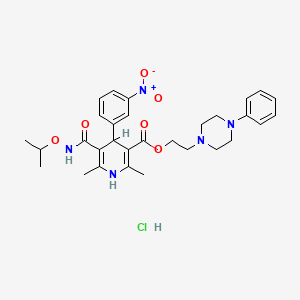
![9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12735319.png)
